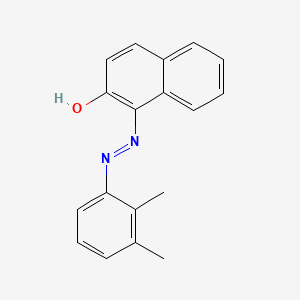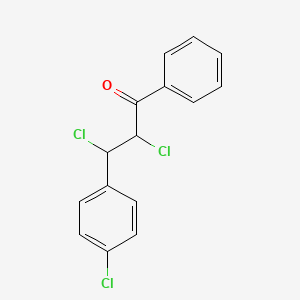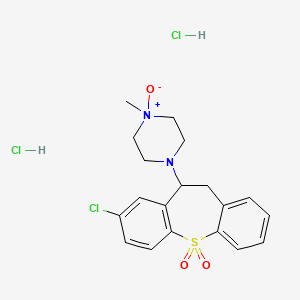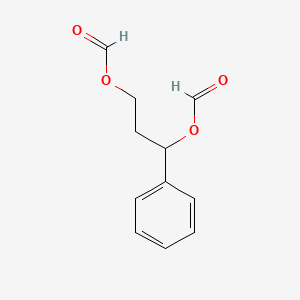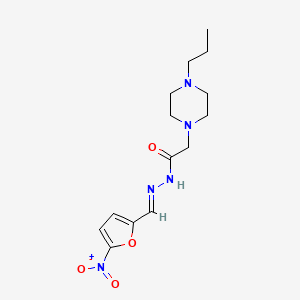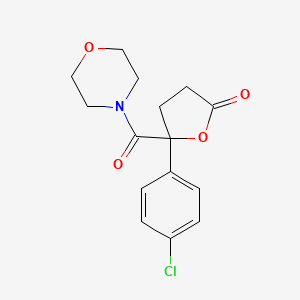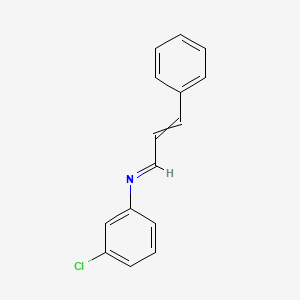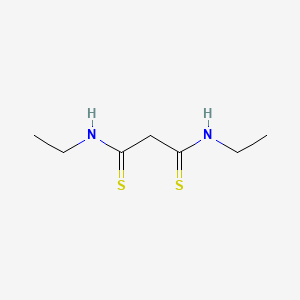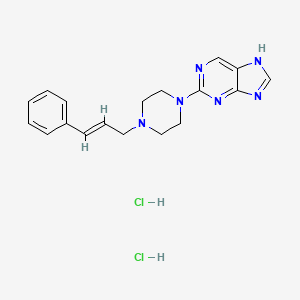
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring with a cinnamyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride typically involves multiple steps, starting with the preparation of the purine base and the piperazine ring. The cinnamyl group is then introduced through a series of reactions. Common reagents used in these reactions include dimethylacetamide, isoamylnitrite, and copper iodide for cyclization processes. The final product is obtained through purification and crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
化学反应分析
Types of Reactions
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine compounds.
科学研究应用
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological disorders and cardiovascular diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2-Bromophenyl)-2-(4-Cinnamyl-1-piperazinyl)acetamide
- 2-(4-Cinnamyl-1-piperazinyl)pyrimidine
- 2-(4-Cinnamyl-1-piperazinyl)-N-(diphenylmethyl)propanamide
Uniqueness
Compared to similar compounds, 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride stands out due to its unique purine base structure, which may confer distinct biological activities and chemical properties
属性
CAS 编号 |
37425-10-8 |
|---|---|
分子式 |
C18H22Cl2N6 |
分子量 |
393.3 g/mol |
IUPAC 名称 |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C18H20N6.2ClH/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-19-13-16-17(22-18)21-14-20-16;;/h1-7,13-14H,8-12H2,(H,19,20,21,22);2*1H/b7-4+;; |
InChI 键 |
FKJHMPVFMLMAAQ-RDRKJGRWSA-N |
手性 SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
规范 SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


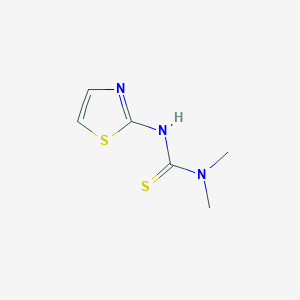
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
